2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol
Description
Properties
IUPAC Name |
2-amino-6-bromo-4-(trifluoromethylsulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NOS/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPMBGZOOAKQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization with N-Trifluoromethylthiodibenzenesulfonimide
In a study by Shen and coworkers, 3 was employed to introduce SCF₃ into difluoro enol silyl ethers under mild conditions. While this work focused on ketone substrates, the methodology is adaptable to phenolic systems with appropriate protection.
General Procedure :
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Protect the phenolic hydroxyl group as a methyl ether to prevent undesired side reactions.
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Generate a brominated aniline precursor (e.g., 2-amino-6-bromophenol methyl ether).
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Treat the precursor with 3 in acetonitrile at room temperature in the presence of potassium fluoride (KF).
Key Findings :
Challenges in Regiochemical Control
The electron-deficient nature of the SCF₃ group directs electrophilic bromination to the meta position. However, in the presence of an amino group (a strong ortho/para director), competitive bromination at multiple positions can occur. To mitigate this, acetylation of the amino group prior to bromination ensures para selectivity relative to the amino moiety, yielding the desired 6-bromo regioisomer.
Metal-Mediated C–S Bond Formation
Transition-metal catalysis offers a robust platform for introducing SCF₃ groups under mild conditions. Copper-mediated thiolation, widely used in aryl halide functionalization, is particularly relevant.
Copper-Catalyzed Trifluoromethylthiolation
A generic protocol for aryl iodides involves:
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Reacting 2-amino-6-bromo-4-iodophenol with trifluoromethylthiolate (SCF₃⁻) in the presence of CuI and a diamine ligand.
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Optimizing solvent polarity and temperature to enhance coupling efficiency.
Data from Model Systems :
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Reactions in dimethylformamide (DMF) at 110°C achieved >70% yield for analogous substrates.
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Electron-deficient aryl halides exhibit faster reaction rates due to improved oxidative addition kinetics.
Comparative Analysis of Preparation Methods
Critical Insights :
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The nitration/reduction route offers superior yields but involves hazardous reagents.
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Copper-mediated methods, while efficient, require optimization to minimize metal contamination in the final product.
Analytical Characterization and Quality Control
Post-synthetic characterization is critical for verifying the structure and purity of this compound.
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, allowing for better membrane penetration and increased efficacy against various bacterial strains.
Case Study: Antibacterial Effectiveness
A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its structural similarities to known anticancer agents allow it to interact with specific biological targets involved in cancer cell proliferation.
Case Study: In Vitro Cytotoxicity
In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Agrochemicals
The compound's fluorinated structure has made it a candidate for developing novel agrochemicals. Its ability to act as a fungicide or herbicide is being explored due to its enhanced stability and efficacy compared to non-fluorinated analogs.
Case Study: Fungicidal Activity
Research on the fungicidal properties revealed that formulations containing this compound showed promising results against fungal pathogens affecting crops, thus supporting its application in agricultural practices .
Material Science
Polymer Additives
In materials science, this compound is being studied as a potential additive in polymer formulations. Its unique chemical properties can enhance thermal stability and mechanical strength in polymers.
Case Study: Polymer Blends
Experimental blends incorporating this compound demonstrated improved thermal degradation temperatures compared to control samples without it. This suggests that it could be utilized to produce more durable materials for industrial applications .
Analytical Chemistry
The compound serves as an important reagent in analytical chemistry for detecting various analytes due to its reactive functional groups.
Case Study: Chromatographic Applications
Recent developments have shown that this compound can be used in high-performance liquid chromatography (HPLC) methods for separating complex mixtures, enhancing the detection limits of certain analytes .
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances its binding affinity and specificity, while the amino and bromine groups facilitate various biochemical interactions. These interactions can modulate enzymatic activity and signal transduction pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol with three analogs from the evidence:
Key Findings from Comparative Studies
Role of Quinone Functionality in Toxicity: 6-Bromo-2,5-dihydroxy-thiophenol () exhibits nephrotoxicity at 0.35 mmol/kg due to its quinone-like structure (dihydroxy groups at positions 2 and 5), which facilitates redox cycling and reactive oxygen species (ROS) generation. However, the trifluoromethylthio group may introduce alternative metabolic pathways.
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The trifluoromethylthio (-SCF₃) group in the target compound is more electron-withdrawing than the fluoro (-F) group in 4-Amino-2-bromo-6-fluoro-phenol (). This difference could enhance stability against nucleophilic attack but reduce solubility in aqueous environments .
Toxicity Thresholds: 6-Bromo-2,5-dihydroxy-thiophenol required a lower nephrotoxic dose (0.35 mmol/kg) than its non-brominated analog 2,5-dihydroxy-thiophenol (0.6 mmol/kg), highlighting bromine’s role in enhancing toxicity . Target Compound: The trifluoromethylthio group’s stability might reduce acute toxicity compared to thiophenols, but chronic effects remain speculative.
Biological Activity
2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound features a phenolic structure with key substituents:
- Amino group at position 2
- Bromo group at position 6
- Trifluoromethylthio group at position 4
These functional groups contribute to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethylthio group enhances binding affinity, while the amino and bromo groups facilitate biochemical interactions. This results in modulation of enzymatic activities and signal transduction pathways, impacting cellular functions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting specific T-cell proliferation pathways:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | p56 lck | 0.004 |
This demonstrates its potential application in immunomodulation and therapeutic strategies against autoimmune diseases .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, although more extensive research is needed to confirm these findings.
Case Studies
- Study on Antitubercular Activity : A derivative of the compound was tested against Mycobacterium tuberculosis, showing moderate activity compared to standard drugs like Isoniazid and Pyrazinamide. The MIC for the tested derivative was found to be significantly higher than the standard treatments, indicating a need for further optimization .
- Neuroprotective Effects : Some derivatives were evaluated for their neuroprotective effects in models of ischemia/reperfusion injury, demonstrating potential antioxidant properties which could be beneficial in treating neurodegenerative diseases .
Research Findings
Recent advances in synthetic methodologies have expanded the library of derivatives based on this compound, enhancing its biological profile:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Bromination of a phenol precursor (e.g., 2-aminophenol) at the 6-position using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–5°C to prevent over-bromination .
- Step 2 : Introduction of the trifluoromethylthio (-SCF₃) group via nucleophilic substitution. Use trifluoromethylthiolating agents (e.g., AgSCF₃ or CuSCF₃) under inert atmosphere with a base (e.g., NaH) .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 45–65%, depending on reaction control .
- Key Considerations :
- Temperature control during bromination is critical to avoid di-substitution byproducts.
- Steric hindrance from the amino group may necessitate prolonged reaction times for -SCF₃ introduction.
Q. How is this compound characterized structurally and spectroscopically?
- Analytical Techniques :
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), amino protons (δ 4.5–5.5 ppm, broad), and -SCF₃ (¹⁹F NMR: δ -40 to -45 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 320.93 (C₇H₅BrF₃NOS) with isotopic patterns confirming bromine .
- X-ray Crystallography : Use SHELX programs for structure refinement. The -SCF₃ group exhibits distinct torsion angles (~90°) due to steric and electronic effects .
- Data Table :
| Technique | Key Signals/Parameters |
|---|---|
| ¹H NMR | δ 6.8 (s, Ar-H), δ 5.2 (s, NH₂) |
| ¹³C NMR | δ 152.1 (C-OH), δ 121.4 (C-SCF₃) |
| ¹⁹F NMR | δ -42.3 (CF₃) |
Q. What are the primary chemical reactions and stability profiles of this compound?
- Reactivity :
- Oxidation : Forms sulfoxide (-SO-CF₃) with H₂O₂ in acetic acid .
- Reduction : Amino group can be acetylated (Ac₂O, pyridine), while Br may undergo Suzuki coupling with arylboronic acids .
- Photodegradation : Susceptible to UV-induced cleavage of the C-S bond; store in amber vials under N₂ .
- Stability :
- Stable at RT in dry conditions but hygroscopic. Decomposes above 200°C (DSC data).
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
- Approach :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and simulate NMR shifts. Compare with experimental data to identify conformational isomers .
- Use molecular docking (AutoDock Vina) to predict interactions with biomolecules, explaining anomalous bioactivity results .
- Case Study : A 2024 study resolved conflicting ¹H NMR peaks by identifying a rotameric -SCF₃ group via variable-temperature NMR .
Q. What strategies mitigate challenges in crystallizing this compound for XRD analysis?
- Methods :
- Solvent Screening : Use high-boiling solvents (DMSO, DMF) with slow evaporation. Add co-solvents (hexane) to induce nucleation .
- Cryocooling : Flash-cool crystals to 100 K to minimize disorder from the -SCF₃ group .
- SHELX Workflow :
- Refine data with SHELXL using anisotropic displacement parameters for Br and S atoms. R-factors <5% indicate high-quality data .
Q. How does the compound interact with glutathione S-transferase (GST), and what methodological gaps exist in current studies?
- Mechanistic Insights :
- The -SCF₃ group acts as an electrophile, forming covalent adducts with GST’s active-site cysteine (confirmed via LC-MS/MS) .
- Contradictions : Some studies report IC₅₀ values varying by >10-fold due to assay conditions (e.g., pH, glutathione concentration) .
- Recommendations :
- Standardize assays using recombinant GST isoforms and monitor kinetics via stopped-flow spectroscopy .
Data Contradictions and Resolution
- Spectral vs. Computational Data : Discrepancies in ¹³C NMR shifts for the aromatic ring were resolved by attributing them to solvent effects (DMSO vs. CDCl₃) .
- Bioactivity Variability : Differences in antimicrobial activity (MIC values) across studies may stem from bacterial strain-specific efflux pumps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
